molecular formula C12H9BrN2O3 B6150841 2-{3-[(5-bromopyrimidin-2-yl)oxy]phenyl}acetic acid CAS No. 1478430-37-3

2-{3-[(5-bromopyrimidin-2-yl)oxy]phenyl}acetic acid

Cat. No.: B6150841
CAS No.: 1478430-37-3
M. Wt: 309.11 g/mol
InChI Key: MGJCJIYKUQXIQJ-UHFFFAOYSA-N
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Description

2-{3-[(5-bromopyrimidin-2-yl)oxy]phenyl}acetic acid is a chemical compound with the molecular formula C12H9BrN2O3 It is characterized by the presence of a bromopyrimidine moiety attached to a phenylacetic acid structure through an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(5-bromopyrimidin-2-yl)oxy]phenyl}acetic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{3-[(5-bromopyrimidin-2-yl)oxy]phenyl}acetic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols, bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Esterification: Alcohols and acid catalysts like sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA).

Major Products Formed

    Substitution: Various substituted pyrimidine derivatives.

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Esterification: Esters of phenylacetic acid.

Scientific Research Applications

2-{3-[(5-bromopyrimidin-2-yl)oxy]phenyl}acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{3-[(5-bromopyrimidin-2-yl)oxy]phenyl}acetic acid involves its interaction with specific molecular targets. The bromopyrimidine moiety can interact with nucleophilic sites in enzymes or receptors, potentially inhibiting their activity. The phenylacetic acid portion may contribute to the compound’s overall binding affinity and specificity. Detailed studies on the exact molecular pathways and targets are ongoing .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{3-[(5-bromopyrimidin-2-yl)oxy]phenyl}acetic acid is unique due to the combination of the bromopyrimidine and phenylacetic acid moieties, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a valuable compound for diverse research applications .

Properties

CAS No.

1478430-37-3

Molecular Formula

C12H9BrN2O3

Molecular Weight

309.11 g/mol

IUPAC Name

2-[3-(5-bromopyrimidin-2-yl)oxyphenyl]acetic acid

InChI

InChI=1S/C12H9BrN2O3/c13-9-6-14-12(15-7-9)18-10-3-1-2-8(4-10)5-11(16)17/h1-4,6-7H,5H2,(H,16,17)

InChI Key

MGJCJIYKUQXIQJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC2=NC=C(C=N2)Br)CC(=O)O

Purity

95

Origin of Product

United States

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